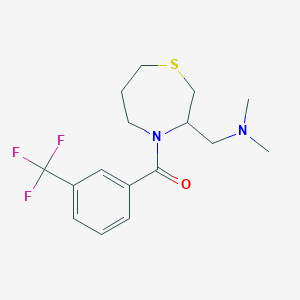
N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide, also known as FHC, is a synthetic compound that belongs to the class of chromene derivatives. FHC has been widely studied for its potential use in various scientific research applications, including cancer treatment, antimicrobial activity, and neuroprotection.
Scientific Research Applications
Biochemical Applications
N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been explored as a molecular probe for detecting hydroxyl radicals produced by Na125I and gamma-rays in aqueous solution. Singh et al. (2008) developed a coumarin-based, fluorescent hydroxyl radical indicator, demonstrating its superior quantum efficiency compared to other coumarin derivatives. This probe quantifies lower concentrations of hydroxyl radicals, indicating its potential as a reporter of hydroxyl radicals produced near DNA, highlighting its importance in radiation biology and DNA damage studies (Singh et al., 2008).
Antioxidant and Antibacterial Properties
The compound's derivatives have shown significant bioactivity, including antioxidant and antibacterial properties. Chitreddy and Shanmugam (2017) reported the synthesis of highly functionalized 4H-chromene-3-carboxamide derivatives exhibiting strong antioxidant activity and promising antibacterial efficacy against Gram-positive and Gram-negative organisms (Chitreddy & Shanmugam, 2017). Additionally, Ukhov et al. (2021) synthesized N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, revealing some compounds' antimicrobial activity, underscoring their potential in developing new antimicrobial agents (Ukhov et al., 2021).
Materials Science Applications
In materials science, the synthesis and properties of aromatic polyamides with coumarin chromophores have been investigated. Nechifor (2009) synthesized a novel monomer diacid featuring coumarin groups, leading to new aromatic polyamides with photosensitive properties. These polymers showed good solubility, thermal stability, and film-forming capabilities, indicating their potential in creating advanced materials with specific optical and structural properties (Nechifor, 2009).
Pharmacological Applications
From a pharmacological perspective, the coumarin derivative's role as a chemosensor for metal ions and its application in live-cell imaging have been explored. Warrier and Kharkar (2018) developed a novel coumarin chemosensor exhibiting significant selectivity towards Fe3+ ions. This research underscores the compound's utility in biological imaging and metal ion detection, contributing to our understanding of cellular processes and diseases (Warrier & Kharkar, 2018).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-7-hydroxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c17-10-4-3-9-6-12(15(19)21-13(9)7-10)14(18)16-8-11-2-1-5-20-11/h1-7,17H,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRQWJVOVDOTOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2941941.png)
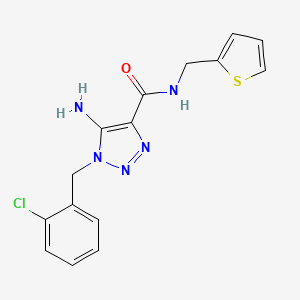
![2-Cyclopropyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2941943.png)
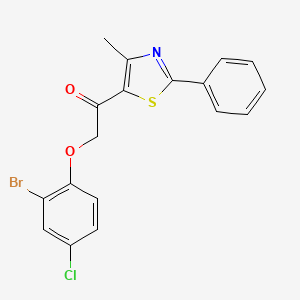
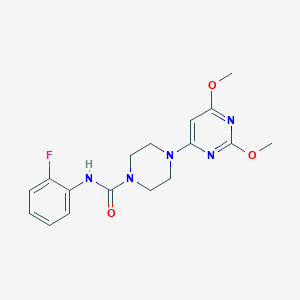
![N-(2-furylmethyl)-2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]acetamide](/img/structure/B2941950.png)
![(Z)-N-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]pent-2-enamide](/img/structure/B2941952.png)
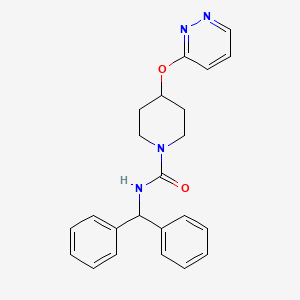

![4-butoxy-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2941956.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2941959.png)
